Carbetocin is a synthetic analogue of oxytocin, a hormone involved in various physiological processes, particularly in childbirth and lactation. It is primarily used in clinical settings to prevent postpartum hemorrhage, especially following cesarean sections. Carbetocin is known for its longer half-life and more stable action compared to oxytocin, making it a preferred choice in certain medical applications.
Carbetocin is synthesized chemically rather than extracted from natural sources. Its development was aimed at creating a more effective uterotonic agent with improved pharmacokinetic properties.
Carbetocin is classified as a peptide drug and falls under the category of uterotonics. It is specifically used to manage uterine atony and prevent excessive bleeding after childbirth.
The synthesis of carbetocin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of Fmoc-protected amino acids to a solid support resin, followed by sequential coupling reactions to build the peptide chain.
Carbetocin's molecular structure consists of nine amino acids and includes a disulfide bridge that stabilizes its conformation. Its chemical formula is C_43H_66N_12O_12S_2.
Carbetocin primarily undergoes reactions typical of peptide compounds, including hydrolysis and oxidation. Its stability under physiological conditions allows it to maintain efficacy over time.
Carbetocin exerts its effects primarily through binding to oxytocin receptors located in the uterus and brain. This binding stimulates uterine contractions, thereby reducing the risk of postpartum hemorrhage.
Carbetocin's primary application lies in obstetrics for preventing postpartum hemorrhage. It has been shown to be effective in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3